molecular formula C13H30O5Si2 B13754479 Trimethylsilyl 4-(triethoxysilyl)butyrate CAS No. 23416-06-0

Trimethylsilyl 4-(triethoxysilyl)butyrate

Cat. No.: B13754479
CAS No.: 23416-06-0
M. Wt: 322.54 g/mol
InChI Key: MQVJMBRYTYHBNW-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-(triethoxysilyl)butyrate is an organosilicon compound with the molecular formula C13H30O5Si2 and a molecular weight of 322.55 g/mol . This compound is characterized by the presence of both trimethylsilyl and triethoxysilyl groups, which impart unique chemical properties and reactivity. It is commonly used in various scientific and industrial applications due to its ability to act as a versatile intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 4-(triethoxysilyl)butyrate can be synthesized through the esterification of 4-(triethoxysilyl)butanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the removal of the by-product, hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process. The final product is then purified through distillation or recrystallization to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl 4-(triethoxysilyl)butyrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which trimethylsilyl 4-(triethoxysilyl)butyrate exerts its effects involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl, carboxyl, and amino functionalities, preventing unwanted side reactions during synthesis. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds and the development of cross-linked networks in materials .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride
  • Triethoxysilane
  • Trimethylsilyl acetate
  • Triethoxysilylpropylamine

Uniqueness

Trimethylsilyl 4-(triethoxysilyl)butyrate is unique due to the presence of both trimethylsilyl and triethoxysilyl groups within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that contain only one type of silyl group .

Properties

CAS No.

23416-06-0

Molecular Formula

C13H30O5Si2

Molecular Weight

322.54 g/mol

IUPAC Name

trimethylsilyl 4-triethoxysilylbutanoate

InChI

InChI=1S/C13H30O5Si2/c1-7-15-20(16-8-2,17-9-3)12-10-11-13(14)18-19(4,5)6/h7-12H2,1-6H3

InChI Key

MQVJMBRYTYHBNW-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC(=O)O[Si](C)(C)C)(OCC)OCC

Origin of Product

United States

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